The synthesis of Mpb-PE typically involves several steps:
The exact parameters for these reactions can vary based on laboratory conditions but generally involve careful control of temperature, pH, and reaction time to optimize yield and purity .
Mpb-PE has a complex molecular structure characterized by:
The molecular formula for Mpb-PE is , with a molecular weight of approximately 955.183 g/mol. Its structural complexity enables it to integrate into lipid bilayers effectively, influencing membrane properties and interactions .
Mpb-PE participates in several chemical reactions relevant to its applications:
The mechanism of action of Mpb-PE primarily revolves around its ability to modify lipid membranes:
This mechanism allows for targeted delivery and release of drugs or biomolecules at specific sites within biological systems.
Mpb-PE exhibits several notable physical and chemical properties:
These properties make Mpb-PE an attractive candidate for applications in drug delivery systems and biomaterials.
Mpb-PE has diverse applications across various scientific fields:
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (referred to by its common acronym root but hereafter addressed by its full systematic name) is a semi-synthetic phospholipid derivative engineered for precision bioconjugation applications. Its molecular architecture comprises three modular domains: a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) anchor enabling stable integration into lipid bilayers; an extended 4-(p-maleimidophenyl)butyramide spacer arm; and an electrophilic maleimide headgroup. The maleimide moiety undergoes specific Michael addition reactions with sulfhydryl groups (-SH) at physiological pH (6.5–7.5), forming stable thioether bonds without generating reaction byproducts [2] [6]. This covalent linkage exhibits remarkable stability against hydrolytic cleavage and reducing agents such as dithiothreitol, distinguishing it from disulfide-based conjugations [8].
The phenylbutyramide spacer provides critical spatial separation (approximately 13.5 Å) between the bilayer surface and the reactive maleimide, minimizing steric hindrance during ligand coupling. This design facilitates optimal orientation of conjugated biomolecules (e.g., antibodies, peptides) for target engagement. Nuclear magnetic resonance and mass spectrometry analyses confirm the molecular formula as C₅₂H₉₅N₂O₁₀P, with the maleimide ring contributing characteristic ultraviolet absorption at 302 nm for quantification [4] [6]. Unlike shorter-chain maleimide lipids, the extended spacer minimizes membrane perturbation while maintaining fluid-phase compatibility with diverse phospholipid compositions, including cholesterol-enriched systems [3].
Table 1: Structural and Functional Attributes of Maleimide-Functionalized Lipids
Attribute | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | DSPE-PEG₂₀₀₀-Maleimide | Conventional Maleimide Lipids |
---|---|---|---|
Reactive Group | N-(maleimidophenyl)butyryl | Maleimide-PEG₂₀₀₀ | Maleimidopropyl |
Spacer Length | ~13.5 Å | ~68 Å (PEG) | ~6 Å |
Hydrophobic Anchor | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (unsaturated) | DSPE (saturated) | DPPE (saturated) |
Critical Micelle Concentration | Not detectable (membrane-integrated) | Variable | Not detectable |
Primary Applications | Direct membrane anchoring, Phase separation studies | Stealth functionalization, Prolonged circulation | Early conjugation studies |
Cholesterol Compatibility | High (enhances activity) | Moderate | Low |
The evolution of maleimide-functionalized lipids traces to the late 1980s, driven by demands for stable liposome-biomolecule conjugates. Early thiol-reactive lipids featured short linkers (e.g., 3-(maleimidopropionyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), which suffered from steric constraints and membrane destabilization [8]. The breakthrough arrived in 1992 with Martin and colleagues’ development of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] for coupling glu-plasminogen to liposomes [8]. This innovation demonstrated coupling efficiencies exceeding 250 μg protein/μmol phospholipid—a 5-fold improvement over predecessors—without inducing vesicle aggregation. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine anchor provided fluid-phase compatibility, while the aromatic spacer enhanced conjugate stability.
The 2000s witnessed applications expanding toward immunoliposomes. Immunoglobulin Fab' fragments derivatized with sulfhydryls via mild reduction were conjugated to maleimide-functionalized liposomes, achieving selective erythrocyte targeting under physiological conditions [6]. This period established 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] as the gold standard for antibody coupling, with optimized protocols enabling >95% coupling efficiency within 2 hours [6]. Parallel innovations incorporated polyethylene glycol (PEG) into maleimide lipids, yielding derivatives like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] for stealth liposomes [4]. Unlike PEGylated variants, however, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] maintained direct bilayer integration crucial for triggering membrane restructuring phenomena [3].
Table 2: Historical Milestones in Maleimide Lipid Development
Year | Development | Significance | Reference |
---|---|---|---|
1992 | First synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | Achieved 94 μg plasminogen/μmol phospholipid coupling without activity loss | [8] |
1996 | Covalent coupling of Fab' fragments | Enabled targeted drug delivery with retention of antigen binding | [6] |
2016 | Peptide conjugation for membrane pore formation | Demonstrated protease-activated drug release from liposomes | [2] [5] |
2022 | Cholesterol-enhanced release mechanism | Revealed phase-separation dependent cargo release | [3] |
2025 | Nebulization-compatible antiviral formulations | Advanced lung-deliverable decoy receptors for SARS-CoV-2 | [4] |
Bioconjugation Mechanism and Efficiency
The bioconjugation versatility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] stems from its stoichiometric reactivity with thiolated biomolecules. Thiolation is achieved via: (1) Partial reduction of antibody disulfides (generating Fab' fragments), (2) Cysteine residue exposure in engineered peptides, or (3) Chemical thiolation using succinimidyl-S-acetylthioacetate (SATA) [6] [8]. Kinetic studies reveal second-order reaction dynamics, with conjugation efficiency exceeding 90% at molar ratios of 1:1 (lipid:protein) within 30 minutes [6]. This efficiency persists in complex matrices like serum, contrasting with leaky conjugates formed using imidoester or pyridyldisulfide chemistries [8].
Engineering Membrane-Active Peptide Conjugates
A transformative application involves covalently anchoring membrane-active peptides to liposomes. The peptide JR2KC—a de novo designed helix-loop-helix motif—remains inert in solution but undergoes structural rearrangement upon conjugation to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]-containing bilayers. Circular dichroism spectroscopy confirms transition from random coil to α-helix (mean residue ellipticity shift to -15,000° cm² dmol⁻¹ at 222 nm), triggering pore formation [2] [5]. Crucially, activity requires both membrane anchoring and peptide folding; scrambled sequences or D-amino acid substitutions abolish function [3] [5]. Incorporation at ≥1 mol% enables efficient cargo release with peptide concentrations as low as 100 nM—unachievable with non-conjugated peptides [5].
Cholesterol-Enhanced Drug Release Systems
Cholesterol inclusion in liposomes typically diminishes peptide-induced membrane disruption. Remarkably, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]-conjugated JR2KC exhibits inverse behavior: 30 mol% cholesterol reduces the peptide concentration required for 50% carboxyfluorescein release ([JR2KC]CF₅₀%) by 5.3-fold compared to cholesterol-free systems [3]. This phenomenon arises from peptide-triggered lipid phase separation. Giant unilamellar vesicle studies show conjugated JR2KC induces liquid-ordered/liquid-disordered domain formation, concentrating peptides at domain boundaries where line tension promotes pore formation [3]. Thus, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] enables exploitation of cholesterol’s membrane-organizing properties for enhanced drug release.
Targeted Therapeutic Platforms
Recent advances leverage 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] for disease-specific targeting. SARS-CoV-2 decoy receptors utilize maleimide-thiol coupling to attach angiotensin-converting enzyme 2-derived peptides to PEGylated liposomes [4]. These constructs inhibit viral entry by competitively binding spike proteins. Optimization studies confirm that 0.5 mol% incorporation preserves liposome homogeneity while enabling peptide densities of >100 molecules/vesicle—critical for multivalent virus engagement [4]. Similarly, tumor-targeted systems exploit matrix metalloproteinase-7 cleavable peptide inhibitors that regulate JR2KC membrane activity [2] [5]. This design enables enzyme-triggered drug release at malignant sites, demonstrating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]’s versatility in stimuli-responsive nanomedicine.
Table 3: Bioconjugation Efficiency Across Biomolecule Classes
Conjugated Biomolecule | Coupling Efficiency (μg/μmol phospholipid) | Retained Bioactivity (%) | Key Functional Outcome | Reference |
---|---|---|---|---|
Glu-plasminogen | 20–94 | 52–74 (enzymatic activity) | Enhanced fibrin binding | [8] |
Immunoglobulin Fab' fragments | >250 | >90 (antigen binding) | Erythrocyte-specific targeting | [6] |
JR2KC peptide | Not quantified (conjugation >90%) | 100 (membrane restructuring) | Pore formation at 100 nM | [2] [5] |
SARS-CoV-2 RBD-binding peptide | >150 | >95 (spike protein inhibition) | Viral entry blockade | [4] |
MMP-7 cleavable peptide inhibitor | ~200 | Conditional inhibition | Tumor-specific drug release | [2] [5] |
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